molecular formula C15H14N2O5 B8551562 benzyl N-(2-methoxy-4-nitrophenyl)carbamate

benzyl N-(2-methoxy-4-nitrophenyl)carbamate

Cat. No. B8551562
M. Wt: 302.28 g/mol
InChI Key: IVPQPFTUCYEAMN-UHFFFAOYSA-N
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Description

Benzyl N-(2-methoxy-4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-(2-methoxy-4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(2-methoxy-4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzyl N-(2-methoxy-4-nitrophenyl)carbamate

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

benzyl N-(2-methoxy-4-nitrophenyl)carbamate

InChI

InChI=1S/C15H14N2O5/c1-21-14-9-12(17(19)20)7-8-13(14)16-15(18)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

IVPQPFTUCYEAMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-4-nitroaniline, 51 g (0.3 mol), was dissolved in 135 ml of acetone containing 12 g of MgO, and 65 ml of commercial benzylchloroformate was slowly added to the stirred mixture. After 4 hours the flask was warmed to redissolve the precipitate and the mixture was stirred overnight. DMF (100 ml) was added, and the mixture was heated to dissolve all of the product before being filtered through celite. After dilution with 250 ml of ethanol the hot solution was further diluted with water until almost cloudy, and allowed to cool. The pale yellow crystals were collected, washed well with 50% aqueous ethanol, and dried. Yield 86.0 g, 94%, m.p. 130°-131° C.
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0 (± 1) mol
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65 mL
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135 mL
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100 mL
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